Cas no 898763-07-0 ((3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone)

(3-Fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone is a fluorinated aromatic ketone derivative featuring a thiomorpholine-substituted benzyl group. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of CNS-targeting agents due to its balanced lipophilicity and hydrogen-bonding capabilities. The fluorine atom enhances metabolic stability while the thiomorpholine moiety offers conformational flexibility and improved solubility. Its unique structure allows for selective interactions with biological targets, making it valuable for structure-activity relationship studies. The compound demonstrates good synthetic accessibility from commercially available precursors, enabling efficient scale-up for research applications. Careful handling is recommended due to potential reactivity of the ketone functionality.
(3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone structure
898763-07-0 structure
Product name:(3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
CAS No:898763-07-0
MF:C18H18FNOS
MW:315.405026912689
MDL:MFCD03842251
CID:871626
PubChem ID:24724972

(3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone Chemical and Physical Properties

Names and Identifiers

    • (3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
    • 3-Fluoro-3'-thiomorpholinomethyl benzophenone
    • 3-FLUORO-3'-THIOMORPHOLINOMETHYLBENZOPHENONE
    • MFCD03842251
    • (3-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
    • DTXSID30643368
    • AKOS016020373
    • 898763-07-0
    • MDL: MFCD03842251
    • Inchi: InChI=1S/C18H18FNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2
    • InChI Key: SZMJAWQJLQFVNJ-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)F)CN3CCSCC3

Computed Properties

  • Exact Mass: 315.10900
  • Monoisotopic Mass: 315.10931353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 45.6Ų

Experimental Properties

  • PSA: 45.61000
  • LogP: 3.54340

(3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone Security Information

(3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM528401-1g
3-Fluoro-3'-thiomorpholinomethyl benzophenone
898763-07-0 95%
1g
$*** 2023-05-29
abcr
AB364984-2 g
3-Fluoro-3'-thiomorpholinomethyl benzophenone, 97%; .
898763-07-0 97%
2 g
€1,677.00 2023-07-19
Fluorochem
204959-1g
3-fluoro-3'-thiomorpholinomethyl benzophenone
898763-07-0 97%
1g
£540.00 2022-02-28
Fluorochem
204959-2g
3-fluoro-3'-thiomorpholinomethyl benzophenone
898763-07-0 97%
2g
£1013.00 2022-02-28
A2B Chem LLC
AH90343-1g
3-Fluoro-3'-thiomorpholinomethyl benzophenone
898763-07-0 97%
1g
$644.00 2024-04-19
Ambeed
A839461-1g
3-Fluoro-3'-thiomorpholinomethyl benzophenone
898763-07-0 95+%
1g
$437.0 2025-03-05
abcr
AB364984-2g
3-Fluoro-3'-thiomorpholinomethyl benzophenone, 97%; .
898763-07-0 97%
2g
€1677.00 2025-02-17
A2B Chem LLC
AH90343-2g
3-Fluoro-3'-thiomorpholinomethyl benzophenone
898763-07-0 97%
2g
$1169.00 2024-04-19
Crysdot LLC
CD11024023-5g
3-Fluoro-3'-thiomorpholinomethyl benzophenone
898763-07-0 95+%
5g
$1401 2024-07-19
abcr
AB364984-1 g
3-Fluoro-3'-thiomorpholinomethyl benzophenone, 97%; .
898763-07-0 97%
1 g
€932.90 2023-07-19

Additional information on (3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone

Introduction to (3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone (CAS No. 898763-07-0)

(3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone is a specialized organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 898763-07-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The presence of both fluorine and thiomorpholine moieties in its structure contributes to its distinctive chemical properties and potential therapeutic applications.

The molecular framework of (3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone consists of a central methanone group connected to two aromatic rings: a 3-fluorophenyl ring and a phenyl ring substituted with a thiomorpholine-4-ylmethyl group. The fluorine atom in the 3-fluorophenyl moiety enhances the lipophilicity and metabolic stability of the compound, while the thiomorpholine group introduces a polar, basic nitrogen atom that can interact with biological targets. This combination of structural features makes the compound an attractive candidate for further exploration in drug discovery.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. The (3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone structure has been investigated for its potential to modulate enzymes such as kinases, which are often implicated in diseases like cancer and inflammatory disorders. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain kinases by binding to their active sites and disrupting their function.

The role of fluorine atoms in pharmaceutical compounds is well-documented, with their ability to influence both pharmacokinetic and pharmacodynamic properties. The incorporation of a fluorine atom at the 3-position of the phenyl ring in (3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone enhances its binding affinity to biological targets, potentially leading to more potent and selective drug candidates. Additionally, the thiomorpholine moiety has been shown to improve solubility and bioavailability, which are crucial factors for the development of effective therapeutics.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with high accuracy. Molecular docking studies on (3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone have revealed that it can effectively bind to the active sites of various kinases, suggesting its potential as an inhibitor. These computational findings have guided experimental efforts to optimize the compound's structure for improved efficacy and reduced side effects.

The synthesis of (3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluorine atom into the phenyl ring typically involves halogenation followed by cross-coupling reactions, while the thiomorpholine group is incorporated through nucleophilic substitution or condensation reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.

The pharmacological profile of (3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone has been evaluated through in vitro assays that measure its interaction with various biological targets. Initial results have shown promising activity against certain kinases, with IC50 values indicating moderate potency. Further studies are underway to investigate its selectivity profile and potential off-target effects, which are critical considerations for drug development.

In addition to its kinase inhibitory activity, (3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone has also been explored for its potential anti-inflammatory properties. In preclinical models, this compound has demonstrated ability to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings suggest that it may be useful in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

The development of novel therapeutic agents relies heavily on the availability of high-quality chemical compounds for research purposes. Suppliers specializing in fine chemicals provide researchers with access to compounds like (3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone, enabling them to conduct experiments without having to synthesize the compounds from scratch. These suppliers ensure that the compounds meet stringent quality standards, including purity levels suitable for preclinical and clinical studies.

The future prospects for (3-fluorophenyl)-[3-(thiomorpholin-4-ylelmethy1)pheny1)methanone in pharmaceutical research are promising, with ongoing studies aimed at optimizing its structure for improved efficacy and safety profiles. Advances in synthetic chemistry and computational biology continue to accelerate the discovery process, allowing researchers to rapidly screen large libraries of compounds for potential therapeutic applications. The combination of innovative chemistry with cutting-edge biological assays holds great promise for identifying new treatments for various diseases.

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(CAS:898763-07-0)(3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
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Price ($):393.0